(1S)-1-(3,5-dichlorophenyl)ethan-1-ol

Catalog No.
S6447318
CAS No.
1629065-94-6
M.F
C8H8Cl2O
M. Wt
191.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(3,5-dichlorophenyl)ethan-1-ol

CAS Number

1629065-94-6

Product Name

(1S)-1-(3,5-dichlorophenyl)ethan-1-ol

Molecular Formula

C8H8Cl2O

Molecular Weight

191.1

(1S)-1-(3,5-dichlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8Cl2O. This compound features a chiral center, which contributes to its stereochemistry and biological activity. It is characterized by the presence of a dichlorobenzene ring, specifically substituted at the 3 and 5 positions with chlorine atoms, and an alcohol functional group (-OH) attached to an ethyl chain. The compound is often utilized in various chemical and pharmaceutical applications due to its unique structural properties.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate), facilitating nucleophilic substitution reactions.
  • Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Reduction: Under appropriate conditions, the compound can undergo reduction to yield corresponding alkanes or other saturated derivatives.

These reactions are essential for synthesizing more complex molecules or modifying the compound for specific applications.

(1S)-1-(3,5-dichlorophenyl)ethan-1-ol exhibits notable biological activities. Its structural similarity to other biologically active compounds suggests potential pharmacological effects, including:

  • Antimicrobial Activity: Compounds with similar structures have shown bactericidal properties, making them candidates for use in antimicrobial formulations.
  • Growth Promotion: Some derivatives of dichlorophenyl ethanols are known for promoting animal growth and improving feed efficiency in livestock .

The specific biological activity of (1S)-1-(3,5-dichlorophenyl)ethan-1-ol may vary based on its stereochemistry and substituents.

Several synthesis methods have been reported for (1S)-1-(3,5-dichlorophenyl)ethan-1-ol:

  • Reduction of Ketones: The compound can be synthesized through the reduction of corresponding ketones using hydrogen in the presence of a catalyst such as palladium or platinum oxide .
  • Nucleophilic Substitution Reactions: Starting from halogenated phenols, nucleophilic substitution with ethylene glycol derivatives can yield the desired alcohol.
  • Chiral Synthesis Techniques: Enantioselective synthesis methods may also be employed to obtain the specific (S)-enantiomer, which is crucial for its biological activity.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of stereochemistry in its applications.

(1S)-1-(3,5-dichlorophenyl)ethan-1-ol finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new medications.
  • Agriculture: Its derivatives are utilized as growth promoters in livestock, enhancing feed efficiency and meat quality .
  • Chemical Intermediates: The compound can act as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

Interaction studies involving (1S)-1-(3,5-dichlorophenyl)ethan-1-ol focus on its pharmacological effects and mechanisms of action. Research indicates that compounds with similar structures may interact with specific biological targets such as enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for predicting the compound's efficacy and safety profile in therapeutic contexts.

Several compounds share structural similarities with (1S)-1-(3,5-dichlorophenyl)ethan-1-ol. Here are a few notable examples:

Compound NameStructureUnique Features
1-(4-Amino-3,5-dichlorophenyl)-2-tert-butylaminoethanolStructureExhibits beta-2 adrenomimetic properties; used as a bronchodilator .
4-Amino-3,5-dichloroacetophenoneStructurePrecursor for various pharmaceuticals; involved in animal growth promotion .
2-Amino-1-(3,5-dichlorophenyl)ethanolStructureSimilar structure but includes an amino group; potential for different biological activities .

These compounds exhibit varying degrees of biological activity and applications but share a common framework that highlights the significance of substituent positioning on their pharmacological properties.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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